molecular formula C16H13ClN4O3 B287633 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Cat. No. B287633
M. Wt: 344.75 g/mol
InChI Key: JBKOQVYABQPJRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDK) 4 and 6. It was discovered by Pfizer in 2004 and is currently in clinical trials for the treatment of various types of cancer.

Mechanism of Action

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 inhibits CDK4 and CDK6 by binding to the ATP binding site of these kinases. This prevents the phosphorylation of retinoblastoma protein (Rb), which is a key regulator of the cell cycle. When Rb is phosphorylated, it releases the transcription factor E2F, which promotes the expression of genes involved in cell cycle progression. By inhibiting CDK4 and CDK6, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent the phosphorylation of Rb and the subsequent expression of genes involved in cell cycle progression.
Biochemical and Physiological Effects
4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to have anti-proliferative effects on cancer cells in vitro and in vivo. It can induce cell cycle arrest in the G1 phase and promote apoptosis in cancer cells. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has also been shown to have anti-angiogenic effects, which can prevent the growth and spread of tumors. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 is a potent and selective inhibitor of CDK4 and CDK6, which makes it a valuable tool for studying the cell cycle and cancer biology. However, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has some limitations for lab experiments. It is a small molecule inhibitor, which means it can be difficult to deliver to cells in vivo. In addition, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research and development of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991. One direction is to optimize the delivery of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 to cancer cells in vivo. This could involve the use of nanoparticle-based delivery systems or other targeted delivery strategies. Another direction is to investigate the potential use of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in combination with other cancer treatments, such as immunotherapy. Finally, further research is needed to understand the long-term safety and efficacy of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 in humans.

Synthesis Methods

The synthesis of 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 involves several steps starting from commercially available starting materials. The first step involves the reaction of 4-chloro-3-nitrobenzonitrile with 2-methoxy-5-(methylsulfonyl)pyridine to form 4-chloro-5-methoxy-3-nitrobenzonitrile. The nitro group is then reduced to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 4-methylphenol and triethylamine to form the corresponding ether. The final step involves the reaction of the ether with 6-bromo-4-(3-chloropyridin-2-yl)pyrimidine in the presence of potassium carbonate to form 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991.

Scientific Research Applications

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies and is currently in clinical trials for the treatment of breast cancer, glioblastoma, and other types of cancer. 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 works by inhibiting CDK4 and CDK6, which are involved in the regulation of the cell cycle. By inhibiting these kinases, 4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone 0332991 can prevent cancer cells from dividing and proliferating.

properties

Product Name

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone

Molecular Formula

C16H13ClN4O3

Molecular Weight

344.75 g/mol

IUPAC Name

4-chloro-5-methoxy-2-[6-(4-methylphenoxy)pyrimidin-4-yl]pyridazin-3-one

InChI

InChI=1S/C16H13ClN4O3/c1-10-3-5-11(6-4-10)24-14-7-13(18-9-19-14)21-16(22)15(17)12(23-2)8-20-21/h3-9H,1-2H3

InChI Key

JBKOQVYABQPJRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=NC(=C2)N3C(=O)C(=C(C=N3)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.